molecular formula C22H19N3O3S2 B12220731 (4E)-4-[hydroxy(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

(4E)-4-[hydroxy(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

Cat. No.: B12220731
M. Wt: 437.5 g/mol
InChI Key: WOHLZVRUMHOYLT-FBMGVBCBSA-N
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Description

3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the thiadiazole and benzoyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems for the addition of reagents and monitoring of reaction progress would be essential to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for the fine-tuning of its pharmacological properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context in which the compound is used. For example, in a biological setting, it may inhibit or activate specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,5-dihydro-1H-pyrrol-2-one shares similarities with other compounds containing pyrrol-2-one, thiadiazole, and benzoyl groups.
  • Compounds such as 3-hydroxy-4-(4-chlorobenzoyl)-5-(4-chlorophenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,5-dihydro-1H-pyrrol-2-one exhibit similar chemical behavior but differ in their specific substituents.

Uniqueness

The uniqueness of 3-hydroxy-4-(4-methylbenzoyl)-5-(4-methylphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H19N3O3S2

Molecular Weight

437.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C22H19N3O3S2/c1-12-4-8-14(9-5-12)17-16(18(26)15-10-6-13(2)7-11-15)19(27)20(28)25(17)21-23-24-22(29-3)30-21/h4-11,17,26H,1-3H3/b18-16+

InChI Key

WOHLZVRUMHOYLT-FBMGVBCBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2C4=NN=C(S4)SC

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2C4=NN=C(S4)SC

Origin of Product

United States

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